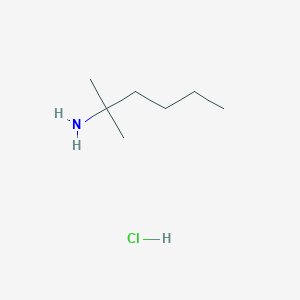

2-Methylhexan-2-amine;hydrochloride

Description

Significance of Branched Aliphatic Amines in Contemporary Organic Chemistry

Branched aliphatic amines are pivotal in modern organic chemistry due to their versatile applications. They serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. futuremarketinsights.comquora.com The steric hindrance provided by the branched structure can be exploited to direct the stereochemical outcome of reactions, making them valuable as chiral auxiliaries and ligands in asymmetric catalysis. acs.org

In materials science, branched aliphatic amines are incorporated into polymers to modify their properties, such as flexibility, thermal stability, and adhesion. They are also used as curing agents for epoxy resins and as catalysts in the production of polyurethanes. rsc.org The ability of the amine group to be functionalized allows for the creation of complex molecular architectures with tailored properties.

Furthermore, the study of branched aliphatic amines contributes to a deeper understanding of fundamental chemical principles, including reaction mechanisms and structure-activity relationships. fiveable.me Their basicity, which is influenced by the electronic and steric effects of the alkyl substituents, is a key property that governs their reactivity. vaia.comlibretexts.org

Fundamental Principles of Hydrochloride Salt Formation and Stabilization in Amine Chemistry

The formation of a hydrochloride salt from an amine is a straightforward acid-base reaction. youtube.comsavemyexams.com The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a Brønsted-Lowry base), reacting with hydrochloric acid (HCl). spectroscopyonline.com In this reaction, the nitrogen atom becomes protonated, forming a positively charged ammonium (B1175870) cation, while the chlorine atom from the HCl becomes a negatively charged chloride anion. youtube.comspectroscopyonline.com The resulting compound is an ionic salt. youtube.comyoutube.com

This transformation from a covalent amine to an ionic salt dramatically alters the compound's physical properties. youtube.com Key advantages of converting amines to their hydrochloride salts include:

Increased Water Solubility: Many amines, particularly those with larger alkyl chains, have limited solubility in water. The resulting ionic salt is significantly more polar, which enhances its solubility in aqueous solutions. This is a critical factor in the formulation of many pharmaceutical drugs for oral or intravenous administration. spectroscopyonline.comlibretexts.orglibretexts.org

Improved Stability and Shelf-Life: Amine hydrochloride salts are generally more stable and less prone to degradation than their free base counterparts. They often have a longer shelf life and are less volatile, reducing unpleasant odors associated with some amines. youtube.comauburn.edu

Ease of Handling: Many amine hydrochloride salts are crystalline solids, which are often easier to purify, weigh, and handle compared to the often liquid or oily free base forms. auburn.eduresearchgate.net

The process of forming the hydrochloride salt typically involves dissolving the amine in a suitable organic solvent and then introducing anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent. researchgate.netsciencemadness.org The salt then often precipitates from the solution and can be isolated by filtration. researchgate.net

Academic Research Trajectories and Future Prospects for 2-Methylhexan-2-amine;hydrochloride

Currently, there is a notable lack of extensive academic research specifically focused on 2-Methylhexan-2-amine and its hydrochloride salt. The existing literature primarily consists of its identification and basic characterization.

However, based on the known applications of structurally similar branched aliphatic amines, several potential research avenues can be envisioned for this compound. These include its investigation as a building block in the synthesis of novel organic compounds, its potential application as a ligand in catalysis, or its use as a precursor for new materials. The unique steric and electronic properties conferred by the 2-methyl-2-hexyl group could lead to interesting and potentially useful chemical behavior.

The limited research on this specific compound also highlights a gap in the current body of chemical knowledge. Future studies could focus on a more detailed characterization of its physicochemical properties, an exploration of its reactivity in various organic transformations, and an assessment of its potential biological activity. Such research would not only expand our understanding of this particular molecule but also contribute to the broader field of branched aliphatic amine chemistry.

Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methylhexan-2-amine | C7H17N | 115.22 |

| 2-Methylhexan-2-amine hydrochloride | C7H18ClN | 151.68 |

Physicochemical Properties of 2-Methylhexan-2-amine hydrochloride

| Property | Value |

| Melting Point | 128.0 to 132.0 °C lookchem.com |

| Boiling Point | 183.7 °C at 760 mmHg lookchem.com |

| Flash Point | 9 °C lookchem.com |

| Appearance | White to beige solid lookchem.com |

| Solubility | Soluble in water (5mg/mL) lookchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylhexan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-5-6-7(2,3)8;/h4-6,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVERWNPTYCIUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylhexan 2 Amine;hydrochloride

Chemo- and Regioselective Synthetic Routes

The selective synthesis of 2-methylhexan-2-amine;hydrochloride relies on precise control over reaction conditions and reagent choice to favor the formation of the desired isomer and minimize byproducts.

Reductive Amination Strategies Employing Ketone Precursors

Reductive amination of the corresponding ketone, 2-methyl-2-hexanone, is a primary and widely utilized method for the synthesis of 2-methylhexan-2-amine. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, typically ammonia (B1221849), which is then reduced in situ to the target amine.

The process begins with the reaction of 2-methyl-2-hexanone with ammonia under hydrogen gas in the presence of a catalyst like Raney nickel or palladium. The ketone and ammonia condense to form an imine, which is subsequently reduced to the primary amine. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. While NaBH₄ is a cost-effective option, NaBH₃CN offers greater selectivity for the primary amine, thereby reducing the formation of dimerization byproducts.

Continuous flow chemistry has emerged as a scalable and efficient alternative to traditional batch processing. Innovations in this area include the use of tubular flow reactors with immobilized rhodium catalysts, allowing for production at a rate of 12 kg/h with an 88% yield and 99% purity under conditions of 100°C and 30 bar H₂. This method offers significant advantages, including a 40% reduction in catalyst loading and 50% shorter reaction times compared to batch methods.

| Method | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| Batch | NaBH₄ | Ethanol | 0 | 78 | 95 |

| Batch | NaBH₃CN | THF | 25 | 82 | 97 |

| Continuous Flow | H₂/Rh catalyst | - | 100 | 88 | 99 |

Direct Amination Approaches from Corresponding Alcohol or Alkyl Halide Derivatives

Direct amination provides an alternative route, starting from either 2-methyl-2-hexanol (B1585243) or a corresponding alkyl halide. The direct amination of alcohols can be achieved using ammonia in the presence of a catalyst at elevated temperatures. However, this method can be challenging for tertiary alcohols and may require harsh conditions.

A more common approach involves the conversion of the alcohol to a better leaving group, such as an alkyl halide. For instance, 2-methyl-2-hexanol can be chlorinated using thionyl chloride (SOCl₂) to produce 5-chloro-2-methyl-2-hexanol. This chloro derivative is then treated with aqueous ammonia at high temperatures in an autoclave to yield the amine. This nucleophilic substitution pathway achieves a conversion of 70-75%. Another strategy involves the use of bromoalkylated tertiary alcohols in an acid-catalyzed Friedel–Crafts reaction, followed by amination with trimethylamine. acs.org

| Starting Material | Reagents | Key Intermediate | Final Product |

| 2-Methyl-2-hexanol | SOCl₂, then NH₃ | 5-chloro-2-methyl-2-hexanol | 2-Methylhexan-2-amine |

| Bromoalkylated tertiary alcohol | Triflic acid, then Trimethylamine | Alkyltrimethylammonium functionalized polymer | Functionalized amine |

Amine Exchange Reactions and Transamination Protocols

Amine exchange reactions, or transaminations, offer another synthetic pathway to 2-methylhexan-2-amine. These reactions involve the transfer of an amino group from one molecule to another. While specific examples for the direct synthesis of 2-methylhexan-2-amine via this method are less common in readily available literature, the general principle is applicable.

Transamination protocols often utilize enzymes, such as transaminases, which can offer high selectivity. For instance, a transaminase from Aspergillus oryzae has been used for the amination of ketones, achieving a 65% yield with over 99% enantiomeric excess under mild conditions (37°C, pH 7.5). This highlights the potential of biocatalytic methods in the synthesis of chiral amines.

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure this compound is crucial for applications where chirality is important, such as in the pharmaceutical industry. This is achieved through asymmetric synthesis or the resolution of a racemic mixture.

Application of Asymmetric Catalysis for Enantiopure this compound

Asymmetric catalysis aims to directly produce a single enantiomer of the desired compound. Direct asymmetric reductive amination (DARA) of prochiral ketones is a powerful technique for synthesizing chiral amines with high enantioselectivity. This method can yield chiral amines with up to 96% enantiomeric excess (ee).

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For the synthesis of enantiomerically pure amines, prochiral ketones can be reacted with chiral auxiliaries in the presence of a Lewis acid, such as Yb(OAc)₃, to enhance diastereoselectivity.

Enzymatic Resolution Methods for Separating Stereoisomers

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of enzymes, which preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. google.com

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines. researchgate.net For example, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) can efficiently catalyze the acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. google.comresearchgate.net This method can produce amines and their acylated derivatives with high enantiomeric excess (often >99% ee). researchgate.netresearchgate.net

The process typically involves reacting the racemic amine with an acyl donor, such as vinyl acetate, in the presence of the lipase. researchgate.netresearchgate.net The enzyme selectively acylates one enantiomer, and the resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated.

| Enzyme | Substrate | Acyl Donor | Result |

| Lipase from Candida antarctica (CALB) | Racemic amines/alcohols | Vinyl acetate | High enantiomeric excess of both the remaining alcohol/amine and the acetylated product. researchgate.netresearchgate.net |

| Transaminase from Aspergillus oryzae | Ketones | - | Chiral amine with >99% ee. |

Process Optimization and Scale-Up Considerations

Kinetic and thermodynamic studies are fundamental to optimizing chemical processes. These studies provide critical data on reaction rates, equilibrium positions, and the influence of various parameters, which is essential for scaling up production safely and economically.

For amine synthesis, which can involve reactions like reductive amination, kinetic analysis helps determine the reaction order, activation energy, and the pre-exponential factor. acs.org This information is vital for designing a reactor, determining optimal operating conditions (temperature, pressure, catalyst concentration), and predicting reaction times. For example, a detailed kinetic model can describe side reactions, such as the formation of undesired byproducts, allowing for process adjustments to maximize the yield of the desired amine. acs.org

Thermodynamic analysis, including the calculation of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), reveals whether a reaction is spontaneous and to what extent it will proceed under given conditions. acs.orgnih.gov For instance, knowing that a reaction is highly exothermic is crucial for implementing proper heat management systems during scale-up to prevent thermal runaways. Thermodynamic data also guides the optimization of reversible reactions to favor product formation. acs.org

Table 1: Key Parameters Investigated in Kinetic and Thermodynamic Studies for Amine Synthesis

| Parameter | Significance in Process Optimization | Potential Impact on 2-Methylhexan-2-amine Synthesis |

| Temperature | Influences reaction rate and equilibrium. Higher temperatures can increase the rate but may also lead to side reactions or decomposition. | Optimizing temperature could increase the yield and purity of 2-Methylhexan-2-amine while minimizing byproduct formation. |

| Pressure | Affects reactions involving gases. For reductive amination with hydrogen, higher pressure can increase reaction rates. | If catalytic hydrogenation is used, optimizing pressure could enhance the efficiency of the reduction step. |

| Catalyst Concentration | Directly impacts the reaction rate. Higher concentrations can speed up the reaction but also increase costs and complicate purification. | Finding the optimal catalyst loading would balance reaction speed with economic viability and ease of product isolation. |

| Solvent | Can influence reaction rates, selectivity, and the solubility of reactants and products. | The choice of solvent can affect the yield and ease of purification of the final hydrochloride salt. |

This table is a generalized representation based on common principles in chemical process optimization.

Modern chemical manufacturing places a strong emphasis on "green chemistry," which aims to design processes that are environmentally benign, economically viable, and sustainable. rsc.orgrsc.org This involves minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. rsc.orgrsc.org

For the synthesis of amines like 2-Methylhexan-2-amine, several greener strategies can be considered:

Catalytic Hydrogenation: Traditional methods for creating amines can produce significant waste. rsc.org A greener alternative is catalytic hydrogenation, where a ketone precursor is reacted with ammonia and hydrogen gas over a metal catalyst. researchgate.net This method is highly atom-economical, with water being the primary byproduct. rsc.org

Borrowing Hydrogen: The "borrowing hydrogen" or "hydrogen auto-transfer" method is an elegant, waste-free approach to N-alkylation. rsc.org In this process, an amine is reacted with an alcohol, which acts as the hydrogen donor, producing only water as a byproduct. rsc.org Ruthenium and iridium-based catalysts are often employed for this transformation. rsc.org

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Deep Eutectic Solvents (DESs) are emerging as a promising class of green solvents. mdpi.com They are often biodegradable, have low toxicity, and can be derived from renewable sources. mdpi.com Studies have shown that DESs can enhance reaction rates and yields in amine synthesis, and in some cases, can be recycled and reused multiple times. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route to amines. nih.gov Enzymes operate under mild conditions (temperature and pH) and can produce chiral amines with high enantioselectivity. nih.gov While 2-Methylhexan-2-amine is achiral, biocatalytic principles could be applied to the synthesis of its precursors.

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches for Amines

| Feature | Traditional Methods (e.g., Alkyl Halide Substitution) | Greener Methods (e.g., Catalytic Reductive Amination) |

| Atom Economy | Lower, often produces stoichiometric salt waste. rsc.org | Higher, water is often the only byproduct. rsc.org |

| Reagents | May use hazardous alkylating agents. | Uses readily available materials like alcohols or ketones. rsc.org |

| Catalyst | Often requires stoichiometric reagents. | Uses small amounts of recyclable catalysts. researchgate.net |

| Solvents | Often relies on volatile organic compounds (VOCs). | Can utilize water or greener solvents like DESs. mdpi.com |

| Energy Consumption | May require harsh reaction conditions. | Often proceeds under milder conditions. |

This table provides a generalized comparison of synthetic approaches.

Chemical Reactivity and Transformation Mechanisms of 2 Methylhexan 2 Amine;hydrochloride

Electrophilic Reactions at the Nitrogen Center

The nitrogen atom of the free 2-methylhexan-2-amine is nucleophilic and readily reacts with a variety of electrophiles.

Primary amines can undergo alkylation with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. smolecule.comupertis.ac.id The reaction of 2-methylhexan-2-amine, generated in situ from its hydrochloride salt, with an alkyl halide (R-X) proceeds via nucleophilic substitution. In the first step, a secondary amine is formed. This can be further alkylated to a tertiary amine and finally to a quaternary ammonium salt. thieme-connect.de The formation of these salts can alter the physical properties of the parent amine, such as its solubility. smolecule.com The reaction to form a quaternary ammonium salt involves the sequential addition of three alkyl groups to the primary amine, followed by the addition of a fourth, resulting in a positively charged nitrogen center.

Table 1: Alkylation of 2-Methylhexan-2-amine to a Quaternary Ammonium Salt

| Reactant 1 | Reactant 2 | Product |

| 2-Methylhexan-2-amine | Alkyl Halide (e.g., Methyl Iodide) | N,N,N-Trimethyl-2-methylhexan-2-aminium iodide |

Acylation is a fundamental reaction of primary amines, leading to the formation of stable amide derivatives. smolecule.com This transformation is often used as a method for protecting the amino group during multi-step syntheses. semanticscholar.org The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. semanticscholar.org For amine hydrochlorides, the reaction can be carried out efficiently in an aqueous medium by adding a base like sodium bicarbonate (NaHCO3), which liberates the free amine to react with the acylating agent. semanticscholar.org This method is advantageous due to its mild conditions and the avoidance of organic solvents. semanticscholar.org

Table 2: Acylation of 2-Methylhexan-2-amine;hydrochloride

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Acetic Anhydride | Sodium Bicarbonate | N-(2-Methylhexan-2-yl)acetamide |

| This compound | Benzoyl Chloride | Sodium Bicarbonate | N-(2-Methylhexan-2-yl)benzamide |

2-Methylhexan-2-amine, as a basic compound, readily reacts with acids to form salts. The starting material, this compound, is itself a stable salt derivative formed with hydrochloric acid. ontosight.aigoogle.com This salt formation enhances the compound's solubility in polar solvents like water. smolecule.comontosight.ai Similar stable salt derivatives can be formed with other inorganic acids. The reaction involves the protonation of the amine's nitrogen atom by the acid.

Table 3: Formation of Salt Derivatives with Inorganic Acids

| Amine | Inorganic Acid | Product Salt |

| 2-Methylhexan-2-amine | Hydrochloric Acid (HCl) | This compound |

| 2-Methylhexan-2-amine | Sulfuric Acid (H₂SO₄) | 2-Methylhexan-2-aminium sulfate |

| 2-Methylhexan-2-amine | Nitric Acid (HNO₃) | 2-Methylhexan-2-aminium nitrate |

| 2-Methylhexan-2-amine | Phosphoric Acid (H₃PO₄) | 2-Methylhexan-2-aminium phosphate |

Functionalization Reactions of the Carbon Skeleton

While reactions at the nitrogen center are common, transformations involving the C-H bonds of the alkyl backbone are more challenging but offer routes to complex molecular architectures.

The selective functionalization of the α-C–H bond (the C-H bond on the carbon adjacent to the nitrogen) in primary α-tertiary amines like 2-methylhexan-2-amine is a significant challenge in synthetic chemistry. rsc.org Recent advancements have described a quinone-mediated platform for the construction of primary α-tertiary amines from other primary α-branched amines. rsc.org This method proceeds through the in situ generation of a reactive ketimine intermediate, which can then react with various nucleophiles. rsc.org This approach allows for the efficient creation of a quaternary carbon center at the α-position. Such strategies are part of the broader field of C-H activation, which seeks to directly convert inert C-H bonds into more valuable functional groups. science.gov

Table 4: Conceptual α-C–H Functionalization via Ketimine Intermediate

| Starting Material | Key Intermediate | Reactant | Product Type |

| 2-Methylhexan-2-amine | 2-Methylhexan-2-imine | Organometallic Reagent (e.g., Grignard) | α-Alkylated Amine |

| 2-Methylhexan-2-amine | 2-Methylhexan-2-imine | Cyanide Source (e.g., TMSCN) | α-Amino Nitrile |

Achieving stereoselective functionalization of the carbon skeleton of 2-methylhexan-2-amine presents a considerable synthetic challenge.

Stereoselective Hydroxylation: The direct and selective oxidation of C-H bonds to alcohols with stereocontrol is a highly sought-after transformation. Enzymatic systems, such as those involving cytochrome P450 enzymes, have been shown to perform highly regioselective and stereoselective hydroxylations on various amine substrates. ox.ac.uk For a molecule like 2-methylhexan-2-amine, a hypothetical enzymatic hydroxylation could potentially introduce a hydroxyl group at a specific, stereochemically defined position on the hexyl chain.

Stereoselective Halogenation: While direct stereoselective halogenation of an alkane is difficult, a common strategy involves the conversion of a stereochemically defined alcohol to a halide. If a chiral alcohol precursor to 2-methylhexan-2-amine were available, or if stereoselective hydroxylation could be achieved, the resulting alcohol could be converted to an alkyl halide with high stereospecificity. For example, a one-pot reaction to convert an alcohol to an alkyl bromide can proceed through a mesylate intermediate, which is then displaced by a bromide nucleophile via an SN2 mechanism. acs.org This backside attack results in a complete inversion of the stereochemical configuration at the carbon center. acs.org

Table 5: Conceptual Stereoselective Functionalization

| Transformation | Starting Material (Hypothetical) | Reagents/Conditions | Product (Stereochemistry) | Mechanism |

| Hydroxylation | 2-Methylhexan-2-amine | Engineered Cytochrome P450 Enzyme | Chiral Hydroxylated Amine | Enzymatic C-H Oxidation |

| Halogenation | Chiral (S)-2-Methylhexan-3-ol | 1. MsCl, Et₃N; 2. MeMgBr | (R)-3-Bromo-2-methylhexane | SN2 with Inversion |

Mechanistic Investigations of Thermal and Photochemical Transformations of this compound

The chemical reactivity of this compound under thermal and photochemical conditions is a critical area of study, providing insights into its stability and potential transformation pathways. While specific mechanistic studies on this particular compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining the behavior of analogous aliphatic amine hydrochlorides and related organic compounds.

Thermal Transformations

The thermal decomposition of alkylamine hydrochlorides generally proceeds at elevated temperatures, leading to the dissociation of the salt and subsequent degradation of the free amine. The thermal stability of these salts is influenced by the nature of the alkyl group. For primary n-alkylammonium chlorides, the melting points and decomposition temperatures tend to increase with the length of the alkyl chain. kyoto-u.ac.jp

Theoretical studies on the thermal decomposition of primary alkylamines adsorbed on surfaces suggest several potential pathways that may be analogous to bulk phase thermal degradation. These include:

Dehydrogenation: The removal of hydrogen atoms, potentially leading to the formation of imines or nitriles.

C-N Bond Cleavage: Scission of the carbon-nitrogen bond, resulting in the formation of an alkyl radical and an amino radical.

β-Elimination: A concerted reaction involving the transfer of a hydrogen atom from the β-carbon to the nitrogen atom, leading to the formation of an alkene and ammonia (B1221849). For 2-Methylhexan-2-amine, this would involve the formation of 2-methylhex-1-ene or 2-methylhex-2-ene. nih.govresearchgate.net

γ- and δ-Elimination: In longer chain amines, elimination reactions involving hydrogens on carbons further from the nitrogen can also occur, leading to the formation of cyclic products like aziridines or azetidines. nih.govresearchgate.net

The thermal decomposition of this compound would likely initiate with the loss of hydrogen chloride to yield the free amine, 2-Methylhexan-2-amine. Subsequent heating of the free amine could then lead to a variety of fragmentation products. The presence of a tertiary carbon atom attached to the nitrogen in 2-Methylhexan-2-amine suggests that C-N bond cleavage to form a stable tertiary carbocation could be a significant pathway.

| Potential Thermal Decomposition Product | Plausible Formation Pathway |

| 2-Methylhex-1-ene | β-Elimination |

| 2-Methylhex-2-ene | β-Elimination |

| 2-Methyl-2-hexyl radical | Homolytic C-N bond cleavage |

| Ammonia | From elimination reactions |

This table presents plausible transformation products based on general mechanisms of amine decomposition.

Photochemical Transformations

The photochemical behavior of aliphatic amines often involves reactions initiated by the absorption of ultraviolet light, which can lead to the cleavage of chemical bonds. The study of the photolysis of aliphatic amines has shown that the primary process is often the homolytic cleavage of a C-H bond on the carbon atom alpha to the nitrogen, or the cleavage of the C-N bond. researchgate.netacs.org

For protonated amines, such as this compound, direct photolysis may be less efficient. However, in the presence of photosensitizers, indirect photochemical transformations can occur. A common mechanism involves an initial electron transfer from the amine to the excited photosensitizer, generating an ammoniumyl (B1238589) radical cation. thieme-connect.de This radical cation can then undergo further reactions:

α-Proton Loss: Deprotonation from the carbon adjacent to the nitrogen results in the formation of a carbon-centered α-amino radical.

Iminium Ion Formation: Subsequent single-electron transfer from the α-amino radical produces an iminium ion.

Hydrolysis: The iminium ion is susceptible to hydrolysis, which would cleave the C-N bond and lead to the formation of a ketone (in this case, 2-hexanone) and methylamine, or an aldehyde and a secondary amine, depending on the site of initial deprotonation and subsequent cleavage.

Mass spectrometry fragmentation patterns can also provide insights into high-energy fragmentation pathways that may be analogous to photochemical decomposition. For aliphatic amines, a characteristic fragmentation is α-cleavage, where the bond between the α- and β-carbons is broken. libretexts.org For 2-Methylhexan-2-amine, this would involve the cleavage of a C-C bond adjacent to the carbon bearing the amino group, leading to the formation of a stable iminium ion.

| Potential Photochemical Transformation Product | Plausible Formation Pathway |

| 2-Hexanone | Formation of an iminium ion followed by hydrolysis |

| Methylamine | From C-N bond cleavage following iminium ion formation |

| Various alkyl radicals | From C-C α-cleavage |

This table outlines potential photochemical transformation products based on established mechanisms for analogous compounds.

It is important to note that the specific products and the dominance of each pathway would be highly dependent on the reaction conditions, such as temperature, wavelength of light, and the presence of other chemical species like oxygen or sensitizers.

Spectroscopic and Structural Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons in a molecule, providing insights into its stereochemistry and connectivity. While specific experimental data for 2-methylhexan-2-amine hydrochloride is not widely available in public literature, the expected spectroscopic behavior can be detailed based on established principles and data from analogous compounds.

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex structure of 2-methylhexan-2-amine hydrochloride by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 2-methylhexan-2-amine hydrochloride, COSY would show correlations between the protons of the butyl chain: the terminal methyl group (C6-H3), and the adjacent methylene (B1212753) groups (C5-H2, C4-H2, C3-H2).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would allow for the definitive assignment of each carbon atom in the molecule based on the known proton shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, which is particularly useful for determining stereochemistry and conformation. In a molecule like 2-methylhexan-2-amine hydrochloride, NOESY could reveal the spatial proximity of the C2-methyl groups to the protons on the C3 methylene group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 2-Methylhexan-2-amine Hydrochloride Disclaimer: The following data is a prediction based on analogous structures and general NMR principles, as specific experimental data for this compound is not publicly available.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | ~0.9 | ~14 | C2, C3 | H-4 |

| 2 | ~1.3 | ~22 | C1, C3, C4 | H-1, H-3 |

| 3 | ~1.5 | ~28 | C2, C4, C5 | H-2, H-4 |

| 4 | ~1.7 | ~40 | C2, C3, C5, C6 | H-3, H-5 |

| 5 (C(CH₃)₂) | - | ~58 | - | - |

| 6 (CH₃) | ~1.4 | ~25 | C2, C3 | - |

| NH₃⁺ | ~8.0 | - | C2 | - |

Since 2-methylhexan-2-amine is a chiral molecule (if the butyl chain is considered as a whole), determining its enantiomeric purity is crucial in many applications. Chiral NMR shift reagents and auxiliaries are employed for this purpose. These compounds, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), form diastereomeric complexes with the amine, which results in separate NMR signals for each enantiomer. scielo.brrsc.org The integration of these distinct signals allows for the quantification of the enantiomeric excess (ee). The choice of the chiral auxiliary and the solvent is critical for achieving good separation of the signals. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the parent ion and its fragments, which allows for the determination of the elemental composition and aids in distinguishing between isomers.

In the mass spectrum of primary amines, a prominent fragmentation pathway is the α-cleavage (cleavage of the bond beta to the nitrogen atom). whitman.edujove.com For 2-methylhexan-2-amine, the molecular ion would have an odd mass due to the presence of a single nitrogen atom, a key characteristic according to the nitrogen rule. whitman.edu The base peak in the mass spectrum of many primary amines with an unbranched α-carbon is observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. whitman.edu However, for a tertiary amine like 2-methylhexan-2-amine, the α-cleavage would involve the loss of a butyl radical, leading to a significant fragment.

Table 2: Predicted HRMS Fragmentation of 2-Methylhexan-2-amine Disclaimer: The following data is a prediction based on general mass spectrometry principles for amines, as specific experimental data for this compound is not publicly available.

| m/z (Predicted) | Proposed Fragment | Formula | Comments |

| 115.1361 | [M]⁺ | [C₇H₁₇N]⁺ | Molecular Ion |

| 100.1126 | [M - CH₃]⁺ | [C₆H₁₄N]⁺ | Loss of a methyl group |

| 58.0657 | [M - C₄H₉]⁺ | [C₃H₈N]⁺ | α-cleavage, loss of butyl radical (base peak) |

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures and for structural elucidation. google.com In an MS/MS experiment, a specific ion (e.g., the molecular ion of 2-methylhexan-2-amine) is selected, fragmented, and the resulting fragment ions are analyzed. This provides a fragmentation fingerprint that is highly specific to the compound's structure, enabling its confident identification even in the presence of other substances. For instance, in a mixture, the precursor ion with m/z 115.1361 could be isolated and fragmented to confirm the presence of 2-methylhexan-2-amine by observing the characteristic daughter ion at m/z 58.0657.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

For 2-methylhexan-2-amine hydrochloride, the vibrational spectrum would be dominated by the features of the alkyl groups and the ammonium (B1175870) (-NH₃⁺) group. The presence of the hydrochloride salt means that the amine is protonated, leading to distinct vibrational bands compared to the free base.

Table 3: Predicted Key Vibrational Frequencies for 2-Methylhexan-2-amine Hydrochloride Disclaimer: The following data is a prediction based on general vibrational spectroscopy principles for alkylammonium halides, as specific experimental data for this compound is not publicly available.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy Type | Comments |

| N-H Stretch | 3200-3000 | IR, Raman | Broad band due to hydrogen bonding in the solid state. rsc.orgrsc.org |

| C-H Stretch (Alkyl) | 3000-2850 | IR, Raman | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| N-H Bend (Asymmetric) | 1600-1500 | IR, Raman | Characteristic of the -NH₃⁺ group. |

| C-H Bend | 1470-1370 | IR, Raman | Bending vibrations of CH₃ and CH₂ groups. |

| C-N Stretch | 1250-1020 | IR, Raman | Stretching vibration of the carbon-nitrogen bond. |

| C-N Torsional Modes | Low frequency | IR, Raman | Observed in ordered, low-temperature phases, indicative of stronger hydrogen bonding. rsc.orgrsc.org |

The vibrational states of alkylammonium ions are known to be sensitive to their environment and can change significantly with phase transitions. rsc.orgrsc.org In the solid state, strong hydrogen bonds between the ammonium protons and the chloride anions would influence the position and shape of the N-H stretching and bending bands. Low-frequency Raman and far-infrared spectroscopy could also provide insights into the lattice vibrations and torsional modes of the alkylammonium cation. tandfonline.compublish.csiro.au

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

A single-crystal X-ray diffraction study would provide unequivocal information on the molecular conformation of 2-Methylhexan-2-amine hydrochloride in the solid state, including the precise bond lengths and angles of the molecule and the geometry of the hydrogen bonds. Such data is foundational for computational modeling and for understanding structure-property relationships. A search for a published crystal structure of this compound has yielded no results.

Beyond the individual molecule, X-ray crystallography reveals how molecules pack together to form a crystal lattice. This packing is governed by intermolecular forces, primarily the strong N-H···Cl hydrogen bonds, but also weaker van der Waals interactions. acs.org These interactions create higher-order structures known as supramolecular assemblies. The analysis of crystal packing in other amine hydrochlorides has revealed predictable hydrogen-bonded assemblies, sometimes forming complex networks and channels. acs.org Without a crystal structure for 2-Methylhexan-2-amine hydrochloride, any discussion of its specific supramolecular architecture remains speculative.

Computational and Theoretical Investigations on 2 Methylhexan 2 Amine;hydrochloride

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for dissecting the electronic properties and behavior of molecules at the atomic level. researchgate.netacs.org

Elucidation of Electronic Structure and Reactivity Descriptors

For 2-Methylhexan-2-amine;hydrochloride, DFT calculations could provide significant insights into its electronic structure. By solving the Kohn-Sham equations, it would be possible to determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. frontiersin.orgrsc.org These parameters are crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. uiuc.edu Reactivity descriptors, including electronegativity, chemical hardness, and softness, could be calculated to predict how the molecule would interact with other chemical species. researchgate.net

Conformational Landscapes and Potential Energy Surfaces

The presence of a flexible hexyl chain in this compound suggests a complex conformational landscape. Computational methods can be employed to explore the potential energy surface (PES) of the molecule, identifying various stable conformers and the energy barriers between them. libretexts.orgqueensu.ca Techniques such as relaxed potential energy surface scans, where specific dihedral angles are systematically varied, can reveal the most energetically favorable spatial arrangements of the atoms. nih.gov Understanding the conformational preferences is essential as they can significantly influence the molecule's physical and biological properties. Studies on similar flexible molecules have demonstrated the power of these methods in mapping out complex energy landscapes. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. ethernet.edu.et By calculating the vibrational frequencies and NMR chemical shifts for different conformers, it would be possible to assign experimental spectral features to specific molecular structures and motions. ethernet.edu.et This is particularly valuable for complex molecules where experimental spectra can be difficult to interpret directly.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a bridge between the static picture from quantum chemistry and the macroscopic properties of a system.

Studies of Intermolecular Interactions in Solvated Systems

In a real-world scenario, this compound would exist in a solvated environment. MD simulations can model the interactions between the ionic compound and solvent molecules, such as water. These simulations can reveal details about the solvation shell around the 2-methyl-2-hexylammonium cation and the chloride anion, including the number of solvent molecules, their orientation, and the strength of the interactions. uri.edu Such studies are crucial for understanding the solubility and transport properties of the compound.

Dynamics of Proton Transfer and Salt Dissociation

As a hydrochloride salt of an amine, the dynamics of proton transfer and dissociation are fundamental to its chemical behavior in solution. MD simulations, particularly those employing reactive force fields or ab initio molecular dynamics, can be used to investigate the process of proton transfer between the ammonium (B1175870) group and surrounding solvent molecules. researchgate.net These simulations can also provide insights into the dissociation of the ionic pair in solution, a key factor influencing its conductivity and reactivity. Studies on other amine hydrochlorides have successfully used these techniques to model such dynamic processes. researchgate.net

Reaction Mechanism Modeling

The modeling of reaction mechanisms for a compound like this compound would involve the use of quantum mechanical calculations to map out the potential energy surface of the reacting system. This process allows for the identification of stable molecules (reactants and products) and the high-energy transition states that connect them.

Identification of Transition States and Reaction Pathways

A crucial aspect of reaction mechanism modeling is the identification of transition states, which are the highest energy points along a reaction coordinate. libretexts.org These transient structures represent the bottleneck of a reaction, and their geometry and energy determine the reaction rate. For this compound, potential reaction pathways that would be investigated include:

Elimination Reactions: The hydrochloride salt suggests the possibility of an elimination reaction to form an alkene. Computational methods, such as density functional theory (DFT), are employed to model the step-by-step process of such reactions. This would involve locating the transition state for the removal of a proton and the chloride ion.

Substitution Reactions: Nucleophilic substitution is another plausible reaction pathway. The stability of the tertiary carbocation that could be formed from 2-methylhexan-2-amine would be a key factor.

Computational chemists use various algorithms to locate transition state structures. These methods typically involve starting from a guess of the transition state geometry and then using optimization algorithms to find the exact saddle point on the potential energy surface. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Calculation of Activation Barriers and Reaction Energetics

Once the transition states and the corresponding reactants and products are optimized, the activation barriers and reaction energetics can be calculated. The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction.

Table 1: Hypothetical Activation Energies for Possible Reactions of this compound

| Reaction Pathway | Theoretical Method | Calculated Activation Barrier (kcal/mol) |

| E2 Elimination | DFT (B3LYP/6-31G) | Data not available |

| SN1 Substitution | DFT (B3LYP/6-31G) | Data not available |

This table is illustrative and highlights the type of data that would be generated from computational studies. Specific values for this compound are not available in the surveyed literature.

Computational studies on related systems, such as the HCl elimination from 2-chloropropene, have shown that DFT methods can provide barrier heights that are in good agreement with experimental data. Similar methodologies could be applied to this compound to predict its reactivity and the preferred reaction pathways.

Analytical Methodologies for Chemical Analysis and Purity Assessment

Chromatographic Separations for Isomeric and Impurity Profiling

Chromatographic techniques are fundamental in separating 2-Methylhexan-2-amine hydrochloride from its isomers and potential impurities. The choice of method depends on the specific analytical goal, such as routine purity checks or detailed isomeric profiling.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID)

Gas chromatography is a powerful tool for the analysis of volatile compounds like 2-Methylhexan-2-amine. However, direct analysis can be challenging due to the compound's polarity and potential for adsorption on the column. researchgate.net Derivatization is often required to improve its chromatographic behavior and detection. researchgate.netunam.mx

GC coupled with a mass spectrometer (GC-MS) provides structural information about the separated components, aiding in the identification of impurities. swgdrug.orgnih.gov The mass spectrum of 2-Methylhexan-2-amine hydrochloride would exhibit characteristic fragmentation patterns that can be used for its identification. For quantitative analysis and impurity profiling, a flame ionization detector (GC-FID) is often employed due to its high sensitivity and wide linear range. unam.mxnih.govscioninstruments.com The combination of GC-MS for identification and GC-FID for quantification offers a comprehensive approach to purity assessment. nih.govscioninstruments.com

A typical GC method for analyzing related compounds involves a non-polar column, such as a DB-1 MS or equivalent, with helium as the carrier gas. swgdrug.org The temperature program is optimized to achieve good separation of the analyte from its impurities.

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Value |

| Column | DB-1 MS, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 280°C |

| Detector Temperature | 300°C (FID) / MS Transfer Line |

| Injection Mode | Split |

| Oven Program | Initial 50°C, ramp to 300°C |

| MS Scan Range | 30-550 amu |

This table presents a general set of parameters that may be adapted for the specific analysis of 2-Methylhexan-2-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV-Vis, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including amines. jrespharm.com For 2-Methylhexan-2-amine hydrochloride, which lacks a strong chromophore, direct UV-Vis detection can be challenging but may be feasible at low wavelengths. mdpi.com However, to enhance sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag is a common strategy. mdpi.com

HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of amines in complex matrices. researchgate.netuniroma1.it This technique allows for the selective detection and quantification of the target compound and its impurities, even at trace levels. researchgate.net Reversed-phase chromatography, often with a C18 or C8 column, is typically used for the separation. researchgate.netnih.gov The mobile phase composition, including pH and organic modifier, is optimized to achieve the desired separation. chromatographyonline.comchromatographyonline.com

A study on a related compound, 4-methyl-2-hexaneamine, utilized a reverse phase C8 column with a gradient mobile phase for separation, followed by detection using selected reaction monitoring (SRM) in an LC-MS/MS system. researchgate.net This approach provided high specificity and a linear dynamic range suitable for quantitative analysis. researchgate.net

Table 2: Example HPLC Conditions for Amine Separation

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 210 nm or MS/MS |

| Injection Volume | 20 µL |

This table provides a representative set of HPLC conditions that can be tailored for the analysis of 2-Methylhexan-2-amine hydrochloride.

Chiral Chromatography for Enantiomeric Excess Determination

Since 2-Methylhexan-2-amine is a chiral compound, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, especially in pharmaceutical applications where one enantiomer may have different pharmacological activity than the other. openstax.org Chiral chromatography is the primary method for separating and quantifying enantiomers. chromatographyonline.com

This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. rsc.orgsigmaaldrich.com Several types of CSPs are available, and the selection depends on the specific analyte. chromatographyonline.comsigmaaldrich.com For primary amines, cyclofructan-based and polysaccharide-based CSPs have shown good performance. chromatographyonline.com Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and improved peak shapes. chromatographyonline.com

A study on a similar compound demonstrated the separation of enantiomers using a Chiralpak® IC column with a mobile phase of hexane (B92381) and isopropanol. rsc.org The enantiomeric excess was then calculated from the peak areas of the two enantiomers. rsc.org

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy to improve the analytical performance of methods for 2-Methylhexan-2-amine hydrochloride. It can enhance volatility for GC analysis, improve detectability for both GC and HPLC, and facilitate chiral separations. researchgate.netunam.mxresearchgate.net

In-Situ Derivatization Techniques (e.g., Carbamate, Schiff Base Formation)

In-situ derivatization, where the reaction occurs directly in the sample matrix, offers advantages in terms of simplicity and speed. unam.mx The formation of carbamates by reacting the amine with reagents like isobutyl chloroformate is a common approach. researchgate.netunam.mx This derivatization can be performed in an aqueous medium at room temperature. researchgate.net

The formation of a Schiff base is another effective in-situ derivatization technique. google.comnih.govresearchgate.net This involves the reaction of the primary amine with an aldehyde or ketone. researchgate.net For instance, derivatization with benzaldehyde (B42025) has been used for the GC-MS analysis of related amines. researchgate.net

Silylation and Acylation for Volatility and Detectability Enhancement

Silylation is a widely used derivatization technique in GC to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as amines. unam.mx Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. researchgate.netunam.mx

Acylation, the introduction of an acyl group, is another method to enhance the chromatographic properties and detectability of amines. uniroma1.it Trifluoroacetylation, for example, can improve the detectability of the amine group in GC-MS analysis. The use of chiral acylating agents can also be employed for the determination of enantiomeric excess. uniroma1.it

Table 3: Common Derivatization Reagents for Amines

| Derivatization Technique | Reagent | Purpose |

| Carbamate Formation | Isobutyl chloroformate (IBCF) | Enhance GC performance, in-situ derivatization |

| Schiff Base Formation | Benzaldehyde, Cyclohexanone | Enhance GC-MS analysis |

| Silylation | BSTFA, MSTFA | Increase volatility for GC |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Enhance detectability in GC |

Advanced Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering substances from the sample matrix and to concentrate the analyte, thereby improving the sensitivity and accuracy of the analysis. researchgate.netnih.gov For 2-Methylhexan-2-amine;hydrochloride, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques, with microextraction methods emerging as a more efficient and environmentally friendly alternative.

Optimization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE)

LLE is a conventional method for separating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. nih.gov For primary amines like 2-Methylhexan-2-amine, the pH of the aqueous phase is a critical parameter. researchgate.net To extract the amine into an organic solvent, the pH of the aqueous sample is adjusted to be basic (typically above 10) to deprotonate the amine group, making it less water-soluble and more soluble in the organic solvent. nih.gov

A variation of LLE, salting-out assisted liquid-liquid extraction (SALLE), has been effectively used for the analysis of the isomeric methylhexanamine (MHA). unam.mxresearchgate.netresearchgate.net In SALLE, a salt is added to the aqueous phase to decrease the solubility of the analyte and the organic solvent in the aqueous phase, thereby enhancing the extraction efficiency. unam.mx

Table 1: Optimized LLE (SALLE) Parameters for Methylhexanamine Analysis

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Sample Volume | 1 mL of urine | unam.mx |

| pH Adjustment | pH > 12 | unam.mx |

| Extraction Solvent | Acetonitrile | unam.mx |

| Derivatizing Agent | Isobutyl chloroformate | unam.mx |

| Centrifugation | 5 min at 10,000 rpm | unam.mx |

Solid-Phase Extraction (SPE)

SPE is a more modern and efficient alternative to LLE, using a solid sorbent to selectively adsorb the analyte from the sample matrix. researchgate.nettandfonline.com For primary amines, cation exchange or reversed-phase SPE can be employed. researchgate.netsigmaaldrich.com In cation exchange SPE, the positively charged amine (at acidic to neutral pH) is retained on a negatively charged sorbent. In reversed-phase SPE, a nonpolar sorbent retains the analyte from a polar sample matrix. sigmaaldrich.com

For the analysis of methylhexanamine isomers, a mixed-mode SPE (Chromabond HR-XC) has been utilized, which combines reversed-phase and cation exchange properties. dshs-koeln.de

Table 2: Optimized SPE Parameters for Methylhexanamine Isomers

| Parameter | Optimized Condition | Reference |

|---|---|---|

| SPE Cartridge | Chromabond HR-XC, 30 mg/3 mL | dshs-koeln.de |

| Sample Volume | 2 mL of urine | dshs-koeln.de |

| Washing Solvents | 1. 2% formic acid2. Milli-Q water3. 10% methanol (B129727) | dshs-koeln.de |

| Elution Solvent | 5% ammonia (B1221849) in 50% methanol/50% acetonitrile | dshs-koeln.de |

Development of Microextraction Techniques (e.g., HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and automated sample preparation technique. nih.govnih.gov It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, like 2-Methylhexan-2-amine, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. unam.mx

The optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. A study on the isomer methylhexanamine optimized several factors for its analysis in urine. unam.mx

Table 3: Optimized HS-SPME Parameters for Methylhexanamine Analysis

| Parameter | Optimized Condition | Reference |

|---|---|---|

| SPME Fiber | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | unam.mx |

| Extraction Temperature | 35 °C | unam.mx |

| Extraction Time | 30 min | unam.mx |

| Agitation Speed | 1200 rpm | unam.mx |

| Derivatizing Agent | Isobutyl chloroformate | unam.mx |

Method Validation and Quality Control in Chemical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a regulatory requirement and ensures the reliability of analytical data. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). europa.eu For the analysis of this compound, these parameters should be established for the chosen analytical method.

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This includes the analysis of QC samples at different concentrations with each batch of test samples to ensure the method remains in a state of control. uniroma1.it

Research on the isomer methylhexanamine provides valuable data on achievable validation parameters for methods that are applicable to 2-Methylhexan-2-amine.

Table 4: Validation Parameters for a SALLE-GC-MS Method for Methylhexanamine

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | 0.988 | unam.mx |

| Range | 20 to 201 ng/mL | unam.mx |

| Accuracy (Recovery) | 94 - 106% | unam.mx |

| Precision (RSD) | ≤ 5% | unam.mx |

| Limit of Detection (LOD) | 5 ng/mL | unam.mx |

| Limit of Quantitation (LOQ) | 14 ng/mL | unam.mx |

Table 5: Validation Parameters for an HS-SPME-GC-FID Method for Methylhexanamine

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | 0.984 | unam.mx |

| Range | 20 to 205 ng/mL | unam.mx |

| Accuracy (Recovery) | 92 - 110% | unam.mx |

| Precision (RSD) | ≤ 10% | unam.mx |

| Limit of Detection (LOD) | 7 ng/mL | unam.mx |

| Limit of Quantitation (LOQ) | 20 ng/mL | unam.mx |

The specificity of the method is particularly important due to the existence of several structural isomers of 2-Methylhexan-2-amine, such as 4-methylhexan-2-amine and 3-methylhexan-2-amine. dshs-koeln.de Chromatographic methods, such as gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are capable of separating and identifying these isomers, ensuring the specificity of the analysis. dshs-koeln.deupf.edu Chiral separation techniques may also be necessary to differentiate between enantiomers if required. uniroma1.itwiley.com

Applications in Advanced Organic Synthesis and Materials Science

2-Methylhexan-2-amine;hydrochloride as a Key Chiral Building Block

Chiral amines are among the most important and versatile building blocks in organic synthesis, widely used in the creation of pharmaceuticals, agrochemicals, and natural products. researchgate.netrsc.org The presence of a stereogenic center in molecules like 2-Methylhexan-2-amine makes them indispensable for constructing enantiomerically pure compounds, where specific stereochemistry is often crucial for biological activity. wiley.comnih.gov

Seven-membered heterocyclic systems, such as 1,4-oxazepanes and 1,4-diazepanes, are prominent scaffolds in pharmacologically active compounds, known to exhibit properties including anticonvulsant and antifungal activities. nih.gov The synthesis of these medium-sized rings is a significant challenge in organic chemistry, but intramolecular cyclization strategies starting from chiral precursors offer a powerful approach. thieme-connect.com

Chiral amines are pivotal starting materials for these syntheses. For instance, the construction of chiral 1,4-oxazepanes can be achieved from readily available chiral amino alcohols or related synthons. thieme-connect.comrsc.org One established strategy involves the intramolecular bromoetherification of allylic amines derived from chiral precursors. thieme-connect.com The stereochemistry of the final heterocyclic product is directly influenced by the chiral center on the amine starting material. Similarly, 1,4-diazepine cores can be synthesized through various methods, including reactions involving diamine precursors or the cyclization of intermediates derived from primary amines. nih.govnih.gov N-propargylamines, which can be formed from primary amines, have emerged as versatile building blocks for synthesizing both 1,4-oxazepane (B1358080) and 1,4-diazepane cores through atom-economical routes. rsc.org

Given these established synthetic routes, this compound represents a valuable precursor for generating novel, enantiomerically pure 1,4-oxazepane and 1,4-diazepane derivatives. Its α-branched structure can impart specific conformational constraints and properties to the resulting heterocyclic system.

Table 1: Synthetic Strategies for Heterocycles Utilizing Amine Precursors

| Heterocyclic Scaffold | General Synthetic Approach | Role of Chiral Amine | Potential Application of 2-Methylhexan-2-amine |

|---|---|---|---|

| 1,4-Oxazepane | Intramolecular cyclization of N-substituted amino alcohols or ethers. nih.govthieme-connect.com | Serves as the chiral source to control the stereochemistry of the final product. | Can be converted to a suitable precursor (e.g., an N-propargyl or N-allyl derivative) to direct the stereoselective formation of a substituted 1,4-oxazepane. |

| 1,4-Diazepane | Condensation reactions involving diamines or cyclization of amino-amide/ester precursors. nih.govnih.gov | Provides a key nitrogen atom and a chiral center for building the diazepine (B8756704) ring. | Can act as the initial building block for multi-step syntheses leading to chiral 1,4-diazepane structures. |

Asymmetric catalysis, which employs chiral catalysts to create chiral products, is a cornerstone of modern chemical synthesis. chinesechemsoc.org Chiral ligands are essential components of these catalytic systems, as they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.net Chiral amines and their derivatives are a privileged class of ligands due to their strong coordinating ability and the relative ease with which their steric and electronic properties can be tuned. chinesechemsoc.orgresearchgate.net

Primary amines, especially α-branched primary amines, are valuable precursors for a variety of ligand types. nih.gov They can be incorporated into P,N-ligands, N,N'-dioxides, and other structures that have proven effective in a wide range of metal-catalyzed reactions, including hydrogenations, C-H functionalizations, and conjugate additions. chinesechemsoc.orgacs.orgacs.org The development of new chiral primary amine catalysts is critical for expanding the scope of asymmetric transformations, particularly for challenging substrates like α-branched aldehydes. mdpi.com

This compound, as a source of a non-commercially common chiral amine, offers the potential for the development of novel ligands. Its tertiary alkyl group provides significant steric bulk near the coordinating nitrogen atom, a feature that can be exploited to achieve high levels of enantioselectivity in catalytic processes.

Table 2: Role of Chiral Amines in Asymmetric Catalysis

| Catalyst Type | Function of Chiral Amine | Example Reaction Types | Relevance of 2-Methylhexan-2-amine |

|---|---|---|---|

| Chiral Ligand-Metal Complexes | Forms a chiral environment around a metal center (e.g., Rh, Ir, Pd, Cu). chinesechemsoc.orgacs.org | Asymmetric hydrogenation, C-H activation, allylic alkylation. chinesechemsoc.orgacs.orgmdpi.com | Can be used to synthesize novel P,N or N,N ligands with unique steric profiles for enhanced catalytic control. |

| Chiral Primary Amine Organocatalysts | Activates substrates (e.g., aldehydes) via enamine formation. nih.gov | Asymmetric α-fluorination, α-hydroxylation, α-allylation of aldehydes. nih.govmdpi.com | Provides a new catalyst scaffold for transformations where steric hindrance is key to selectivity. |

Role in Polymer Chemistry and Advanced Materials

Amine-functionalized polymers are a critical class of materials due to their reactivity, charge-carrying capacity, and ability to form hydrogen bonds. numberanalytics.comnumberanalytics.com These properties allow for applications in coatings, adhesives, drug delivery, and the creation of functional surfaces. polysciences.comijrpr.com

The incorporation of primary amine functionalities into polymers can be achieved through several methods. One direct approach is the polymerization of amine-containing monomers. polysciences.comacs.org To prevent side reactions and improve stability, these monomers are often polymerized as their hydrochloride salts. acs.orgnih.gov For example, 2-aminoethyl methacrylate (B99206) hydrochloride can be polymerized via living radical polymerization techniques like RAFT or ATRP to produce well-defined polymers with pendant primary amine groups. acs.org

Alternatively, amines can be introduced into polymers through post-polymerization modification, where a pre-existing polymer is chemically altered. researchgate.netrsc.org For instance, alternating aliphatic polyketones can react with primary amines via the Paal-Knorr reaction to form polymers with N-substituted pyrrole (B145914) units in the backbone. researchgate.net

Amine hydrochlorides can also serve as initiators in certain types of polymerization. In the synthesis of polypeptides from N-phenoxycarbonyl-functionalized α-amino acids (NPCAs), primary amine hydrochlorides act as stable initiators that enable controlled polymerization, leading to well-defined products with high-fidelity terminal functionalities. nih.govresearchgate.netchinesechemsoc.org This control stems from the shuttling of the growing chain's terminal amine between a dormant, protonated state and an active, deprotonated state, which minimizes undesired side reactions. researchgate.net

The presence of amine groups on or within a polymer matrix is a powerful tool for designing functional materials. ijrpr.com These amine sites can serve as reactive handles for further chemical modification, act as cross-linking points to enhance mechanical properties, or provide specific functionalities themselves. numberanalytics.compolysciences.com

For example, amine-functionalized polymers are extensively used to create materials for CO2 capture, where the basic nitrogen sites interact with acidic CO2 molecules. rsc.orgarxiv.org In materials science, amines are used to fabricate polymers and catalysts for applications in electronics and biotechnology. ijrpr.com The assembly of nanoparticles functionalized with primary amines can lead to ordered superlattices, creating materials with unique optical and electronic properties. academie-sciences.fr Furthermore, the incorporation of amines into materials can improve properties like adhesion and biocompatibility, or render surfaces antimicrobial. rsc.org The hydrochloride form can be particularly useful in creating water-swellable but insoluble polymers, which have applications in biomedical materials and sensor fabrication. polysciences.com

Table 3: Applications of Amine Functionality in Polymer Science

| Application Area | Role of Amine/Amine Hydrochloride | Resulting Material Property |

|---|---|---|

| Polymer Synthesis | Monomer (as hydrochloride salt) polysciences.comacs.org | Introduces pendant primary amine groups for further functionalization. |

| Initiator (as hydrochloride salt) nih.govresearchgate.net | Allows for controlled synthesis of high-fidelity polypeptides. | |

| Curing Agent numberanalytics.com | Cross-links polymer chains (e.g., in epoxy resins), enhancing toughness and thermal stability. | |

| Functional Materials | Surface Modification polysciences.com | Improves adhesion, biocompatibility, and provides reactive sites. |

| CO2 Capture rsc.orgarxiv.org | Provides basic sites for chemisorption of carbon dioxide. |

Intermediate in Fine Chemical and Agrochemical Synthesis

Chiral amines are indispensable intermediates in the production of high-value chemicals, particularly in the pharmaceutical and agrochemical industries, where the specific stereoisomer of a molecule is often responsible for its desired biological activity. researchgate.netwiley.com An estimated 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals contain a chiral amine moiety. wiley.com

The synthesis of α-branched primary amines is of particular importance, as this structural motif is found in a vast number of biologically active compounds. acs.orgnih.gov Methods to construct these C(sp³)-rich molecules efficiently are a central focus of chemical synthesis. rsc.orgrsc.org Modern synthetic strategies, such as asymmetric reductive amination and multicomponent reactions, have been developed to provide access to these valuable building blocks. researchgate.netorganic-chemistry.org

As a non-racemic, α-branched primary amine, this compound serves as a key building block for the synthesis of more complex chiral molecules. Its incorporation into a target structure can be a critical step in establishing the correct stereochemistry required for efficacy in pharmaceutical or agrochemical applications. nih.govacs.orgthieme-connect.com The hydrochloride salt form offers advantages in handling, stability, and solubility in certain solvent systems, facilitating its use in multi-step synthetic sequences.

Future Research Directions and Emerging Avenues

Integration of Artificial Intelligence and Machine Learning for De Novo Synthetic Route Design

A key challenge in computational molecule design is ensuring the synthetic feasibility of the generated structures. nih.gov To address this, hybrid approaches are being developed. The DINGOS (Design of Innovative NCEs Generated by Optimization Strategies) model, for example, combines a rule-based growing strategy with a neural network trained on reaction data from chemical databases. ethz.ch This forward-oriented process considers the synthetic feasibility at each step of molecule assembly. ethz.ch Such a strategy could be employed to build 2-Methylhexan-2-amine from available starting materials, optimizing for reaction conditions, yield, and cost-effectiveness.

Reinforcement learning is another powerful technique where an AI agent is rewarded for proposing synthetic steps that lead to valid, high-yield, and synthetically accessible routes. bham.ac.uk By fine-tuning models pre-trained on large chemical databases, AI can learn the underlying patterns of chemical reactivity and propose optimized synthetic plans for specific targets. bham.ac.uk The application of these AI methodologies promises to accelerate the discovery of more efficient and sustainable methods for producing 2-Methylhexan-2-amine;hydrochloride. nih.gov

Table 1: AI and Machine Learning Approaches for Synthetic Design

| AI/ML Technique | Application in Chemical Synthesis | Potential for this compound | Reference |

|---|---|---|---|

| Deep Generative Models (RNNs, GANs) | Generation of novel molecules and retrosynthetic pathways. | Designing innovative, non-obvious synthetic routes. | bham.ac.uk |

| Reinforcement Learning | Optimization of synthetic routes against defined objectives (e.g., yield, cost). | Identifying the most efficient and economical synthesis plan. | bham.ac.uk |

| Hybrid Rule-Based/ML Models (e.g., DINGOS) | Ensures synthetic feasibility during the de novo design process. | Generating practical and readily synthesizable routes from available building blocks. | ethz.ch |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

Modern synthetic chemistry is increasingly driven by the development of novel catalytic systems that offer higher selectivity, milder reaction conditions, and improved sustainability. The synthesis of 2-Methylhexan-2-amine and its hydrochloride salt can benefit significantly from this research. Current methods for amine synthesis, such as reductive amination or alkylation, can be improved by exploring advanced catalysts. libretexts.orgsmolecule.com

One promising area is the use of transition metal catalysts. For instance, an iron-catalyzed aminochlorination of alkenes provides a direct route to versatile 2-chloroamine building blocks, which can be further derivatized. amazonaws.com Similarly, ruthenium-based catalysts have demonstrated high efficiency in the N-methylation of amines using methanol (B129727) as both a solvent and methyl donor, operating via a "borrowing-hydrogen" mechanism that enhances atom economy. smolecule.com Gold(I)-catalyzed cycloisomerization has also been developed to access substituted piperidines, showcasing the potential of noble metals in constructing complex amine structures. acs.org

Beyond metals, organocatalysis and biocatalysis present green alternatives. Nonmetallic boron-catalyzed methylation of amines using formic acid offers a wide substrate scope and good functional group compatibility. smolecule.com Biocatalysis, utilizing enzymes like decarboxylases, provides an environmentally conscious pathway for amine production from renewable feedstocks such as amino acids. unibe.ch This approach aligns with the principles of a circular economy and avoids the use of hazardous reagents often employed in traditional chemical synthesis. unibe.ch The exploration of such catalytic systems, including those used for synthesizing related structures like Schiff bases, could lead to more efficient and environmentally benign production methods for this compound. mdpi.com

Table 2: Examples of Novel Catalytic Systems for Amine Synthesis

| Catalyst Type | Example System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Transition Metal (Ruthenium) | (DPEPhos)RuCl₂PPh₃ | N-methylation of amines | High conversion, uses sustainable methylating agent (methanol). | smolecule.com |

| Transition Metal (Iron) | Iron-based catalyst | Aminochlorination of alkenes | Provides versatile functionalized primary amine precursors. | amazonaws.com |

| Transition Metal (Gold) | Cationic Gold(I) complexes | Cycloisomerization for piperidine (B6355638) synthesis | Circumvents issues with classical aza-Prins reactions. | acs.org |

| Organocatalyst (Boron) | Nonmetallic boron catalyst | Methylation of amines | Wide substrate scope, avoids use of metal catalysts. | smolecule.com |

Development of Real-Time Spectroscopic Monitoring Techniques for Reaction Progress